molecular formula C12H19N5O3 B184696 Caffeine, 8-((3-methoxypropyl)amino)- CAS No. 95982-26-6

Caffeine, 8-((3-methoxypropyl)amino)-

Cat. No.: B184696
CAS No.: 95982-26-6
M. Wt: 281.31 g/mol
InChI Key: ZZQHGKMTMAORFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

G100 is synthesized through a process known as the Fischer-Tropsch synthesis. This process involves the conversion of natural gas into liquid hydrocarbons using a catalyst. The reaction typically occurs at high temperatures (200-350°C) and pressures (20-40 bar) in the presence of a cobalt or iron catalyst .

Industrial Production Methods

The industrial production of G100 involves several steps:

Chemical Reactions Analysis

Types of Reactions

G100 primarily undergoes combustion reactions due to its hydrocarbon nature. It can also participate in oxidation and substitution reactions.

Common Reagents and Conditions

Major Products

    Combustion: Carbon dioxide and water.

    Oxidation: Carboxylic acids or ketones, depending on the conditions.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

G100 has a wide range of applications in scientific research:

Mechanism of Action

G100 exerts its effects primarily through its interaction with toll-like receptor 4 (TLR4). This interaction triggers innate and adaptive immune responses, leading to the activation of dendritic cells and macrophages in the tumor microenvironment. G100-treated malignant B cells become more visible to the anti-tumor immune response, facilitating tumor regression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

G100 is unique due to its high-performance characteristics, such as low toxicity, biodegradability, and clean-burning properties. Its ability to interact with toll-like receptor 4 and trigger immune responses sets it apart from other similar compounds .

Properties

CAS No.

95982-26-6

Molecular Formula

C12H19N5O3

Molecular Weight

281.31 g/mol

IUPAC Name

8-(3-methoxypropylamino)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C12H19N5O3/c1-15-8-9(14-11(15)13-6-5-7-20-4)16(2)12(19)17(3)10(8)18/h5-7H2,1-4H3,(H,13,14)

InChI Key

ZZQHGKMTMAORFI-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C

95982-26-6

Origin of Product

United States

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